

An In-depth Technical Guide to the Solubility of Fmoc-Asp(OMe)-OH

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Compound of Interest						
Compound Name:	Fmoc-Asp(OMe)-OH					
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of N- α -Fmoc-L-aspartic acid β -methyl ester, or **Fmoc-Asp(OMe)-OH** (CAS No. 145038-52-4), a critical building block in peptide synthesis. Understanding its solubility is paramount for optimizing reaction conditions, ensuring high coupling efficiency, and preventing aggregation during Solid-Phase Peptide Synthesis (SPPS).

Quantitative and Qualitative Solubility Data

The solubility of **Fmoc-Asp(OMe)-OH** is highest in polar aprotic solvents, which are standard in Fmoc-based peptide synthesis. While exhaustive quantitative data across all solvents is not readily available in published literature, a combination of specific data points and qualitative assessments based on its widespread use provides a clear picture for researchers.

One of the most powerful solvents for dissolving protected amino acids is Dimethyl sulfoxide (DMSO).[1][2] For **Fmoc-Asp(OMe)-OH**, a specific solubility of 100 mg/mL (270.73 mM) in DMSO has been reported; it is noted that sonication may be required to achieve this, and the use of fresh, non-hygroscopic DMSO is recommended for best results.[3] A similar N-methylated analogue, Fmoc-N-Me-Asp(OMe)-OH, has a reported stock solution concentration of 90 mg/mL in DMSO for SPPS applications, further supporting this high solubility range.[4]

The most common solvents used for the coupling step in Fmoc SPPS are N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), chosen for their ability to







dissolve the amino acid reactants and effectively swell the polystyrene-based resins.[5][6][7]

Summary of Solubility in Common Organic Solvents:



Solvent	Abbreviation	Туре	Quantitative Solubility	Qualitative Assessment & Remarks
Dimethyl sulfoxide	DMSO	Polar Aprotic	100 mg/mL (270.73 mM)[3]	Very High. Often used to dissolve sparingly soluble peptides or for preparing high-concentration stock solutions. [1][8] Sonication may be necessary.[3]
N,N- Dimethylformami de	DMF	Polar Aprotic	Data not available	High. The most common solvent for Fmoc SPPS. [6][7] It readily dissolves most Fmoc-amino acids for efficient coupling. Must be fresh and free of dimethylamine. [7]
N-Methyl-2- pyrrolidone	NMP	Polar Aprotic	Data not available	High / Very High. More polar than DMF and can be superior for dissolving some protected amino acids, potentially improving coupling yields. [6][7]



Dichloromethane	DCM	Nonpolar	Data not available	Moderate / Low. Less commonly used for coupling in Fmoc chemistry. It is more prevalent in Boc-based synthesis or for initial resin swelling.[7]
Acetonitrile	ACN	Polar Aprotic	Data not available	Moderate. Can be an effective solvent, especially when used with PEG- based resins.[7]
Tetrahydrofuran	THF	Polar Aprotic	Data not available	Moderate. Reported to be an excellent solvent for coupling hindered amino acids when used with PEG-based resins.[7]

Experimental Protocol for Solubility Determination

This section outlines a standard laboratory procedure for quantitatively determining the solubility of **Fmoc-Asp(OMe)-OH** in a specific solvent. This method is based on the isothermal equilibrium technique.

Objective: To determine the saturation concentration (solubility) of **Fmoc-Asp(OMe)-OH** in a given solvent at a specified temperature (e.g., 25 °C).

Materials:



- Fmoc-Asp(OMe)-OH (solid powder)
- Solvent of interest (e.g., DMF, NMP, DMSO)
- Analytical balance
- Vials with screw caps (e.g., 2 mL glass vials)
- Vortex mixer
- Sonicator bath
- Thermostatically controlled shaker or incubator
- Syringe filters (0.2 μm, PTFE or other solvent-compatible membrane)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- · Volumetric flasks and pipettes

Methodology:

- Preparation of Standard Solutions: Prepare a series of standard solutions of Fmoc-Asp(OMe)-OH of known concentrations in the chosen solvent. These will be used to generate a calibration curve.
- Sample Preparation: Add an excess amount of solid **Fmoc-Asp(OMe)-OH** to a vial containing a known volume of the solvent (e.g., add 150 mg to 1 mL of solvent to target a concentration higher than the expected solubility).
- Equilibration:
 - Tightly cap the vial to prevent solvent evaporation.
 - Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).



 Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Intermittent vortexing and sonication can aid in dissolution, especially during the initial hours.[9]

Phase Separation:

- After equilibration, allow the vial to stand undisturbed at the same constant temperature for at least 2 hours to let the undissolved solid settle.
- Alternatively, centrifuge the vial at a moderate speed (e.g., 5000 x g for 10 minutes) to pellet the excess solid.

Sample Analysis:

- Carefully withdraw an aliquot of the clear supernatant using a syringe.
- Immediately filter the aliquot through a 0.2 µm syringe filter into a clean vial. This step is critical to remove any suspended microparticles.
- Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the HPLC calibration curve.
- Analyze the diluted sample by HPLC to determine its concentration.

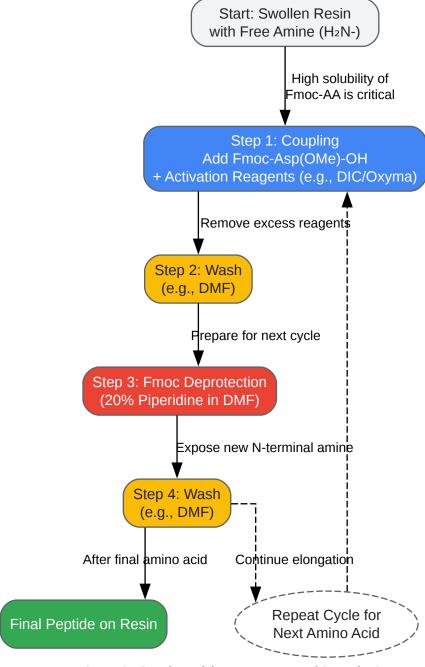
Calculation:

- Using the calibration curve, calculate the concentration of Fmoc-Asp(OMe)-OH in the diluted sample.
- Multiply this value by the dilution factor to determine the concentration of the saturated solution. This final value is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Application Workflow: Role in Solid-Phase Peptide Synthesis (SPPS)



Fmoc-Asp(OMe)-OH is not a biologically active molecule involved in signaling pathways. Its function is as a structural component in chemical synthesis. The logical workflow below illustrates the iterative cycle of Fmoc-based SPPS where this amino acid derivative is incorporated into a growing peptide chain. This process involves the sequential deprotection of the N-terminal Fmoc group and coupling of an activated Fmoc-amino acid.[10][11]



Fmoc-SPPS Cycle with Fmoc-Asp(OMe)-OH

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